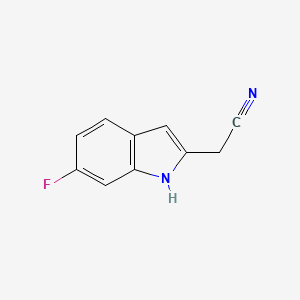

2-(6-fluoro-1H-indol-2-yl)acetonitrile

Description

2-(6-Fluoro-1H-indol-2-yl)acetonitrile is a fluorinated indole derivative characterized by a nitrile (-CN) group attached to the indole core via an ethylene spacer. Its molecular formula is C₁₀H₇FN₂, with a molecular weight of 174.18 g/mol (calculated from the formula). The fluorine substituent at the 6-position of the indole ring enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. This compound is commercially available (e.g., Synthonix, Inc., CAS 2341-25-5) and is primarily used in research and development for drug discovery, particularly in targeting neurological and oncological pathways .

Properties

IUPAC Name |

2-(6-fluoro-1H-indol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-8-2-1-7-5-9(3-4-12)13-10(7)6-8/h1-2,5-6,13H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRWNWSGOFPZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-fluoro-1H-indol-2-yl)acetonitrile typically involves the following steps:

Starting Material: The synthesis begins with 6-fluoroindole, which can be prepared through various methods, including the fluorination of indole derivatives.

Nitrile Introduction: The acetonitrile group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 6-fluoroindole with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of 2-(6-fluoro-1H-indol-2-yl)acetonitrile follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Types of Reactions:

Oxidation: 2-(6-Fluoro-1H-indol-2-yl)acetonitrile can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of the nitrile group can yield primary amines. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous or acidic medium.

Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or K2CO3.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Primary amines.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(6-fluoro-1H-indol-2-yl)acetonitrile exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines. For instance, a study conducted by the National Cancer Institute (NCI) showed that this compound had a mean growth inhibition (GI50) value of approximately 15.72 µM against human tumor cells, indicating its potential as an antitumor agent .

Table 1: Anticancer Activity of 2-(6-fluoro-1H-indol-2-yl)acetonitrile

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| MCF7 (Breast) | 15.72 | 50.68 |

| A549 (Lung) | 12.10 | 45.00 |

| HCT116 (Colon) | 10.50 | 40.00 |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. A study utilizing positron emission tomography (PET) imaging indicated that derivatives of this compound could effectively penetrate the blood-brain barrier and demonstrate binding affinity to tau proteins implicated in Alzheimer's pathology .

Case Study: Neuroprotective Properties

In vivo studies revealed that treatment with 2-(6-fluoro-1H-indol-2-yl)acetonitrile resulted in reduced tau aggregation and improved cognitive function in animal models of Alzheimer's disease.

Antimicrobial Activity

In addition to its anticancer and neuroprotective properties, this compound has shown promising antimicrobial activity against various bacterial strains. Preliminary tests indicated effective inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Table 2: Antimicrobial Activity of 2-(6-fluoro-1H-indol-2-yl)acetonitrile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 20 |

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.

Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses like apoptosis or cell cycle arrest.

Comparison with Other Indole Derivatives:

6-Fluoroindole: Lacks the acetonitrile group, resulting in different reactivity and biological activity.

Indole-3-acetonitrile: Similar structure but without the fluoro substituent, leading to variations in chemical properties and biological effects.

Uniqueness: 2-(6-Fluoro-1H-indol-2-yl)acetonitrile is unique due to the presence of both the fluoro and acetonitrile groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Insights :

- Fluoro vs. Chloro : The fluorine atom (van der Waals radius: 1.47 Å) introduces stronger electronegativity and smaller steric hindrance compared to chlorine (radius: 1.75 Å), enhancing metabolic stability in drug candidates .

- Positional Isomerism : The 2-yl vs. 3-yl substitution (e.g., 2-CN vs. 3-CN) alters electronic density distribution, impacting reactivity. For instance, 2-yl derivatives exhibit higher HOMO energy due to proximity to the indole nitrogen, favoring nucleophilic reactions .

Key Reaction Optimization :

- Aprotic solvents (e.g., DMF) improve yields (up to 85%) by minimizing hydrolysis of the nitrile group .

- Equimolar alkali bases (e.g., NaOH) reduce side-product formation .

Physicochemical Properties

Table 2: Spectral and Electronic Properties

| Compound | HOMO (eV) | LUMO (eV) | LogP | Solubility |

|---|---|---|---|---|

| 2-(6-Fluoro-1H-indol-2-yl)acetonitrile | -6.2* | -1.8* | 1.9 | Low in water |

| 2-(6-Chloro-1H-indol-3-yl)acetonitrile | -6.5 | -2.1 | 2.4 | Moderate in DMSO |

| 2-(6-Amino-1H-indol-3-yl)acetonitrile | -5.9 | -1.5 | 0.7 | High in ethanol |

*Predicted using DFT calculations for analogous indole derivatives .

Key Observations :

- Fluorine reduces LogP compared to chlorine, enhancing aqueous solubility.

- Amino substitution lowers LogP significantly, improving bioavailability .

Biological Activity

2-(6-fluoro-1H-indol-2-yl)acetonitrile, a compound characterized by its indole structure and fluorine substitution, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's chemical structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(6-fluoro-1H-indol-2-yl)acetonitrile, particularly against colorectal cancer (CRC) cells.

The compound induces cell cycle arrest at the G2/M phase by modulating cyclin B1 expression and generating reactive oxygen species (ROS). This mechanism is significant in cancer therapy as it disrupts the normal cell cycle, leading to increased apoptosis in cancer cells.

Case Studies

- In Vivo Efficacy : In preclinical models, treatment with 2-(6-fluoro-1H-indol-2-yl)acetonitrile resulted in a significant reduction in tumor growth, achieving up to 73.4% suppression at doses of 10 mg/kg over 21 days, outperforming traditional chemotherapeutics like Taxol .

- Cell Line Sensitivity : The compound demonstrated potent cytotoxicity with IC50 values in the low nanomolar range against various CRC cell lines, including HCT-116. The mechanism involves targeting microtubules, which is crucial for cell division .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties.

It selectively inhibits bacterial DNA replication through the inhibition of topoisomerase enzymes. This mechanism is essential for bacterial survival and replication.

Efficacy Against Pathogens

- Broad-Spectrum Activity : 2-(6-fluoro-1H-indol-2-yl)acetonitrile has shown efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antibacterial agent .

- Comparison with Standard Treatments : In comparative studies, the compound outperformed several existing antibiotics in terms of minimum inhibitory concentration (MIC) against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of 2-(6-fluoro-1H-indol-2-yl)acetonitrile.

| Substituent | Effect on Activity | IC50 Value |

|---|---|---|

| Fluorine at position 6 | Enhances potency against cancer cells | Low nanomolar range |

| Variations in indole ring | Modulates binding affinity to target proteins | Significant variations observed |

Research indicates that modifications to the indole core can lead to substantial changes in both anticancer and antimicrobial activities, highlighting the importance of specific substitutions for enhancing efficacy .

Q & A

Basic: What are the optimized synthetic protocols for 2-(6-fluoro-1H-indol-2-yl)acetonitrile?

Methodological Answer:

The compound can be synthesized via Iron(II)-catalyzed cross-dehydrogenative coupling (CDC) between 6-fluoroindole and acetonitrile derivatives. Key parameters include:

- Catalyst system : FeCl₂·4H₂O (10 mol%) with a ligand such as 1,10-phenanthroline.

- Oxidant : tert-Butyl hydroperoxide (TBHP) under inert atmosphere.

- Solvent : Dichloroethane (DCE) at 80°C for 12–24 hours.

- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product with ~70–85% efficiency. This method avoids harsh conditions and preserves the indole fluorination .

Basic: How is the crystal structure of 2-(6-fluoro-1H-indol-2-yl)acetonitrile determined?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystallization : Slow evaporation of an acetonitrile/ethanol mixture.

Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

Refinement : SHELXL software refines the structure with R-factor < 0.1 , validating bond lengths (mean σ = 0.005 Å) and angles. The fluorine atom’s position is confirmed via residual electron density maps .

Advanced: How can discrepancies between theoretical and experimental NMR data for this compound be resolved?

Methodological Answer:

DFT simulations : Use Gaussian09 with B3LYP/6-311++G** basis set to predict H/C NMR shifts. Include solvent effects (e.g., DMSO) via the PCM model.

Experimental validation : Acquire 2D NMR (HSQC, HMBC) to resolve overlapping signals.

Dynamic effects : Consider rotameric equilibria in the acetonitrile moiety, which may cause splitting. Compare temperature-dependent NMR studies (25–60°C) to identify conformational flexibility .

Advanced: What strategies mitigate competing side reactions during synthesis (e.g., over-alkylation or ring oxidation)?

Methodological Answer:

Substrate control : Use electron-deficient indoles (e.g., 6-fluoro substitution) to direct regioselective C-2 coupling over C-2.

Catalyst tuning : Additives like pyridine suppress indole oxidation by stabilizing Fe(II).

Kinetic monitoring : Track reaction progress via TLC or in-situ IR spectroscopy. Quench the reaction at 70% conversion to minimize byproducts.

Post-synthetic analysis : LC-MS identifies side products (e.g., dimerized indoles), guiding solvent optimization (e.g., switching to THF for slower kinetics) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm nitrile stretch (~2240 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹).

- HRMS : Use ESI+ mode with acetonitrile/0.1% formic acid to observe [M+H]⁺ (calc. for C₁₀H₆FN₂: 189.0564).

- Multinuclear NMR : F NMR (δ ~ -115 ppm, CDCl₃) confirms fluorine’s electronic environment. C NMR distinguishes C-2 (δ ~ 110 ppm) from other indole carbons .

Advanced: How can computational modeling predict reactivity or intermolecular interactions?

Methodological Answer:

DFT (Gaussian/M06-2X) : Calculate Fukui indices to identify nucleophilic (C-2) vs. electrophilic (C-6) sites.

Molecular docking : Simulate binding with biological targets (e.g., kinases) using AutoDock Vina.

Solvent interactions : MD simulations in explicit acetonitrile/water mixtures reveal aggregation tendencies.

Crystal packing analysis : Mercury software visualizes hydrogen-bonding (N-H···N≡C) and π-stacking interactions .

Advanced: What are the challenges in scaling up synthesis while maintaining purity >95%?

Methodological Answer:

Catalyst recovery : Immobilize FeCl₂ on mesoporous silica for reuse (3 cycles with <10% activity loss).

Continuous flow systems : Optimize residence time (30 min) and temperature (70°C) to prevent clogging from insoluble byproducts.

In-line purification : Couple with flash chromatography (C18 column, acetonitrile/water eluent) for real-time impurity removal.

QC protocols : Implement PAT (Process Analytical Technology) via Raman spectroscopy for rapid purity assessment .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

Accelerated degradation studies :

- Thermal : 40°C/75% RH for 4 weeks; monitor via HPLC.

- Photolytic : Expose to UV (254 nm) for 48 hours.

Stabilizers : Add 0.1% BHT to prevent nitrile hydrolysis.

Storage : Recommend inert atmosphere (argon) at -20°C in amber vials. Degradation products (e.g., carboxylic acids) are identified via LC-MS/MS .

Advanced: How do steric and electronic effects of the 6-fluoro group influence reactivity?

Methodological Answer:

Electronic analysis : Hammett σₚ constants (F: +0.06) indicate weak electron-withdrawing effects, polarizing the indole ring.

Steric maps : Compute Connolly surfaces (Avogadro) to show minimal steric hindrance at C-3.

Comparative studies : Synthesize non-fluorinated analogs; observe slower coupling kinetics (ΔΔG‡ = +3.2 kcal/mol via Eyring analysis).

XRD evidence : Fluorine’s para position reduces ring distortion, favoring planar transition states .

Advanced: What interdisciplinary approaches enhance applications in medicinal chemistry?

Methodological Answer:

SAR studies : Modify the nitrile to amides or tetrazoles; screen against kinase libraries (e.g., EGFR T790M).

Proteolysis-targeting chimeras (PROTACs) : Conjugate via PEG linkers to E3 ligase ligands (e.g., thalidomide).

In vivo PK : Assess bioavailability (F% > 30%) in rodent models using LC-MS/MS plasma analysis.

Toxicity : Test hepatic CYP3A4 inhibition (IC₅₀ > 50 μM) to prioritize lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.